5-Ethylthiophene-2-sulfonamide
CAS No.: 140646-34-0
Cat. No.: VC21100883
Molecular Formula: C6H9NO2S2
Molecular Weight: 191.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140646-34-0 |
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Molecular Formula | C6H9NO2S2 |
Molecular Weight | 191.3 g/mol |
IUPAC Name | 5-ethylthiophene-2-sulfonamide |
Standard InChI | InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Standard InChI Key | OSQLGPYKHWNEJD-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)S(=O)(=O)N |
Canonical SMILES | CCC1=CC=C(S1)S(=O)(=O)N |
Introduction
Chemical Identity and Structure
5-Ethylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.3 g/mol. The compound features a five-membered aromatic thiophene ring containing sulfur, with an ethyl group at the 5-position and a sulfonamide functional group at the 2-position. This structural arrangement gives the compound specific chemical and biological properties that distinguish it from other thiophene derivatives.
The sulfonamide group is particularly significant for the compound's biological activities, as it can mimic para-aminobenzoic acid (PABA), which plays a crucial role in bacterial folic acid synthesis. Meanwhile, the thiophene moiety enhances the compound's electronic properties, facilitating interactions with various biological targets.
Physical and Chemical Properties
Table 1: Physicochemical Properties of 5-Ethylthiophene-2-sulfonamide
Property | Value | Source |
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IUPAC Name | 5-ethylthiophene-2-sulfonamide | |
CAS Number | 140646-34-0 | |
Molecular Formula | C6H9NO2S2 | |
Molecular Weight | 191.3 g/mol | |
InChI | InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) | |
InChI Key | OSQLGPYKHWNEJD-UHFFFAOYSA-N | |
Canonical SMILES | CCC1=CC=C(S1)S(=O)(=O)N |
Chemical Reactivity Profile
The chemical reactivity of 5-Ethylthiophene-2-sulfonamide is primarily determined by the properties of its thiophene ring and the sulfonamide functional group.
Common Reaction Types
Based on the structural features of the compound, 5-Ethylthiophene-2-sulfonamide may participate in several reaction types:
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Oxidation Reactions: The thiophene ring can undergo oxidation to form various products including sulfoxides and sulfones
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Reduction Reactions: The sulfonamide group can be reduced to form corresponding thiols or sulfides
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Substitution Reactions: The compound can undergo nucleophilic substitution, particularly at the sulfonamide group
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Alkylation Reactions: The nitrogen of the sulfonamide group can be alkylated under appropriate conditions, as demonstrated in the synthesis of related N-alkylated derivatives
Biological Activities and Mechanisms of Action
The biological profile of 5-Ethylthiophene-2-sulfonamide is of particular interest in pharmaceutical research due to several potential therapeutic applications.
Antimicrobial Properties
The sulfonamide functional group in this compound is structurally similar to components found in established antimicrobial agents. Sulfonamides typically exert their antimicrobial effects by inhibiting bacterial enzymes involved in folate metabolism, which is essential for bacterial growth and reproduction.
Research on Related Compounds
Research on structurally related thiophene sulfonamides provides insight into potential biological activities. For example, thieno[2,3-b]thiophene-2-sulfonamides have been evaluated for topical ocular hypotensive activity in glaucoma models, with researchers specifically optimizing substituents to maximize both inhibitory potency against carbonic anhydrase and water solubility .
Comparative Analysis with Related Compounds
Understanding the relationship between 5-Ethylthiophene-2-sulfonamide and structurally similar compounds helps position it within the broader context of thiophene-based medicinal chemistry.
Structural Comparisons
Table 2: Comparison of 5-Ethylthiophene-2-sulfonamide with Related Compounds
Structure-Activity Relationships
The ethyl substituent at the 5-position of the thiophene ring likely influences:
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Lipophilicity and membrane permeability
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Binding affinity to target enzymes or receptors
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Metabolic stability and pharmacokinetic profile
Meanwhile, modifications to the sulfonamide group, as seen in N-alkylated derivatives, can significantly alter the compound's binding properties, solubility, and biological activities .
Research Applications
The unique structural and chemical properties of 5-Ethylthiophene-2-sulfonamide make it valuable in various research contexts.
Pharmaceutical Research
In pharmaceutical research, 5-Ethylthiophene-2-sulfonamide serves several important functions:
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As a building block for synthesizing more complex bioactive molecules
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As a lead compound for developing novel therapeutic agents
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As a template for structure-activity relationship studies
Medicinal Chemistry Applications
The modification of the basic 5-Ethylthiophene-2-sulfonamide structure has led to the development of more complex derivatives with enhanced biological activities. For instance, researchers have incorporated the 5-ethylthiophene-2-sulfonamide moiety into larger molecular frameworks, such as 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide (CAS: 1091430-69-1), which may possess enhanced binding properties and biological activities.
Research Findings from Experimental Studies
While comprehensive experimental data specifically for 5-Ethylthiophene-2-sulfonamide is limited in the available literature, studies on related compounds provide valuable insights.
Antimicrobial Testing
Research on structurally similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, has included screening against clinically isolated pathogens like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 . Such studies suggest potential pathways for investigating the antimicrobial properties of 5-Ethylthiophene-2-sulfonamide.
Enzyme Inhibition Studies
Research on thieno[2,3-b]thiophene-2-sulfonamides has focused on optimizing substituents to maximize inhibitory potency against carbonic anhydrase, an important enzyme in glaucoma physiopathology . Similar studies could be conducted with 5-Ethylthiophene-2-sulfonamide to evaluate its potential as an enzyme inhibitor.
Future Research Directions
The current state of knowledge about 5-Ethylthiophene-2-sulfonamide suggests several promising avenues for future research.
Structure-Activity Relationship Studies
Systematic modification of the 5-Ethylthiophene-2-sulfonamide structure, including variations in:
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The length and branching of the 5-alkyl substituent
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N-alkylation of the sulfonamide group
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Introduction of additional functional groups
Such studies would help establish comprehensive structure-activity relationships and identify optimized derivatives for specific applications.
Therapeutic Development
Investigations into the potential therapeutic applications of 5-Ethylthiophene-2-sulfonamide and its derivatives could focus on:
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Antimicrobial activity against drug-resistant pathogens
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Anti-inflammatory properties for chronic inflammatory conditions
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Enzyme inhibition for treatment of specific diseases
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Potential applications in cancer research
Synthesis Optimization
Development of more efficient and environmentally friendly synthetic routes for 5-Ethylthiophene-2-sulfonamide would facilitate its broader use in research and potential commercial applications.
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